3-(Methanesulfonylmethyl)benzonitrile
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Overview
Description
3-(Methanesulfonylmethyl)benzonitrile is an organic compound with the molecular formula C9H9NO2S. It is characterized by the presence of a benzonitrile group substituted with a methanesulfonylmethyl group at the meta position. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methanesulfonylmethyl)benzonitrile typically involves the reaction of benzonitrile with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
C6H5CN+CH3SO2Cl→C6H4(CH2SO2CH3)CN
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Methanesulfonylmethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The methanesulfonylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
3-(Methanesulfonylmethyl)benzonitrile is utilized in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methanesulfonylmethyl)benzonitrile involves its interaction with specific molecular targets. The methanesulfonylmethyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfonyl)benzonitrile
- 4-(Methanesulfonylmethyl)benzonitrile
- 2-(Methanesulfonylmethyl)benzonitrile
Uniqueness
3-(Methanesulfonylmethyl)benzonitrile is unique due to the specific positioning of the methanesulfonylmethyl group at the meta position, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its ortho and para counterparts.
Properties
IUPAC Name |
3-(methylsulfonylmethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-13(11,12)7-9-4-2-3-8(5-9)6-10/h2-5H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOPGNSXYSIGKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=CC=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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